Compstatin is a 13-residue cyclic peptide, first identified in 1996, that acts as a potent and selective inhibitor of the complement system. [, ] It functions by binding to complement component 3 (C3) and preventing its cleavage into C3a and C3b, thereby effectively blocking all three complement pathways (classical, alternative, and lectin). [, ] Compstatin exhibits species specificity, primarily inhibiting the complement systems of primates. [] This specificity makes it a valuable tool in researching complement-mediated diseases in primates and developing therapeutic agents.
Compstatin and its analogs can be synthesized using solid-phase peptide synthesis techniques. [, ] This involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. [] The cyclization of the peptide, a crucial step for its activity, is typically achieved through the formation of a disulfide bond between two cysteine residues. [, ] Advanced synthesis protocols, such as solid-supported peptide cyclization, have been employed for the creation of more complex compstatin analogs, including those containing multiple disulfide bridges. []
The molecular structure of compstatin has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These studies revealed that compstatin adopts a well-defined conformation in solution, characterized by a type I β-turn spanning residues Gln5-Asp6-Trp7-Gly8. [, ] The presence of a disulfide bridge between Cys2 and Cys12 is essential for maintaining this conformation and contributes to the formation of a hydrophobic cluster at the linked termini. [] This hydrophobic cluster, along with the β-turn, is crucial for the interaction of compstatin with C3. []
Compstatin is a cyclic peptide with a molecular weight of approximately 1.5 kDa. [] It is characterized by a distinct hydrophobic cluster at the disulfide-linked termini and a polar surface encompassing the β-turn region. [] The presence of tryptophan residues, particularly at positions 4 and 7, contributes significantly to the hydrophobic interactions involved in C3 binding. [] The solubility of compstatin analogs can vary depending on the amino acid composition, with hydrophobic residues promoting aggregation in aqueous environments. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7